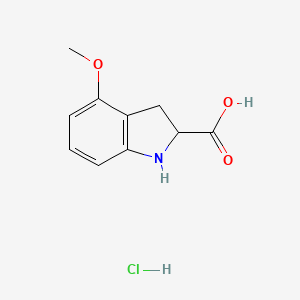

4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

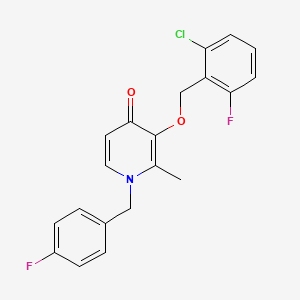

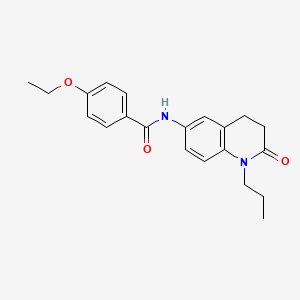

4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride is a chemical compound with the empirical formula C10H9NO3 . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .

Synthesis Analysis

Indole derivatives, such as 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride, are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of various disorders in the human body . The synthesis of these compounds involves novel methods that have attracted the attention of the chemical community .Molecular Structure Analysis

The molecular structure of 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride has a molecular weight of 229.66 . It is a powder that is stored at room temperature .Scientific Research Applications

Synthesis and Biological Activity Indole derivatives have been synthesized and evaluated for their potential biological activities. For instance, novel indole-benzimidazole derivatives were synthesized from 2-Methylindole-3-acetic acid and its 5-methoxy derivative, highlighting the utility of indole carboxylic acids in creating biologically active compounds (Wang et al., 2016). This suggests that 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride could serve as a precursor or intermediate in synthesizing compounds with potential biological or pharmacological properties.

Chemical Modification and Protective Groups The protective groups in carboxylic acids play a crucial role in synthetic chemistry. For example, 4-Methoxy-α-methylbenzyl alcohol has been used as a new protecting group for carboxylic acids, demonstrating efficient hydrolysis under certain conditions (Yoo et al., 1990). This indicates the potential for 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride to undergo chemical modifications that could enhance its reactivity or stability for further applications in synthesis and material science.

Corrosion Inhibition Indole derivatives have been investigated for their corrosion inhibition properties. Research on related compounds, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, has demonstrated significant inhibition performance on mild steel in hydrochloric acid medium, suggesting that indole-based compounds with methoxy groups could have applications in corrosion protection (Bentiss et al., 2009). Given the structural similarity, 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride may also exhibit corrosion inhibition properties, warranting further investigation.

Insulin Receptor Activators The synthesis of specific indole derivatives has led to the identification of potential insulin receptor activators, showcasing the therapeutic potential of indole-based compounds in treating diabetes or metabolic disorders (Chou et al., 2006). This opens avenues for the use of 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride in the development of new therapeutic agents aimed at modulating insulin signaling pathways.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13;/h2-4,8,11H,5H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRGWOZCBCSIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(furan-2-yl)-2-oxo-6-[(4-oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2533753.png)

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533755.png)

![2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid](/img/structure/B2533760.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2533761.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2533770.png)

![3-(2,4-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2533776.png)